molecular formula C19H17ClN4O4S B2789289 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 501351-78-6

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2789289
CAS No.: 501351-78-6
M. Wt: 432.88
InChI Key: IXBOQTUERRDMTN-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O4S and its molecular weight is 432.88. The purity is usually 95%.
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Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12ClN3OC_{12}H_{12}ClN_3O, with a molecular weight of 249.7 g/mol. The presence of the 2-chlorophenyl group and the oxadiazole moiety contributes to its biological efficacy. The compound's structure can be represented as follows:

N 5 2 chlorophenyl 1 3 4 oxadiazol 2 yl 4 pyrrolidin 1 ylsulfonyl benzamide\text{N 5 2 chlorophenyl 1 3 4 oxadiazol 2 yl 4 pyrrolidin 1 ylsulfonyl benzamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety enhances the lipophilicity of the molecule, facilitating better membrane penetration and higher antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that similar oxadiazole derivatives have shown cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl ring can significantly influence the anticancer activity, with electron-withdrawing groups enhancing potency .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds reported minimum inhibitory concentration (MIC) values demonstrating potent activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL for these pathogens, indicating promising antibacterial properties for derivatives similar to this compound .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin for certain analogues .

CompoundCell LineIC50 (µM)
N-(compound X)A431<0.5
N-(compound Y)Jurkat<0.5

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of oxadiazole derivatives showed that modifications in substituents on the phenyl ring significantly impacted their efficacy against bacterial strains. The study highlighted that compounds with a chlorinated phenyl group exhibited enhanced activity compared to their non-chlorinated counterparts.

Case Study 2: Anticancer Screening

A series of pyrrolidine-containing benzamides were synthesized and evaluated for anticancer activity using MTT assays on multiple cancer cell lines. The results indicated that compounds bearing the oxadiazole ring demonstrated superior cytotoxicity compared to traditional chemotherapeutics, prompting further exploration into their mechanisms of action.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c20-16-6-2-1-5-15(16)18-22-23-19(28-18)21-17(25)13-7-9-14(10-8-13)29(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBOQTUERRDMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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